2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812464
InChI: InChI=1S/C7H5Br2N3/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3
SMILES:
Molecular Formula: C7H5Br2N3
Molecular Weight: 290.94 g/mol

2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine

CAS No.:

Cat. No.: VC15812464

Molecular Formula: C7H5Br2N3

Molecular Weight: 290.94 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine -

Specification

Molecular Formula C7H5Br2N3
Molecular Weight 290.94 g/mol
IUPAC Name 2,6-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H5Br2N3/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3
Standard InChI Key AHVIVOHZZIAEHG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=NC(=NN12)Br)Br

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2,6-dibromo-5-methyl- triazolo[1,5-a]pyridine is C₇H₅Br₂N₃, with a molecular weight of 314.95 g/mol. Its structure comprises a triazolo[1,5-a]pyridine core, where the triazole ring is fused to the pyridine ring at positions 1 and 5. Bromine atoms occupy positions 2 and 6 on the pyridine ring, while a methyl group is attached at position 5 (Figure 1).

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogs such as 2-bromo-5-methyl- triazolo[1,5-a]pyridine (CAS# 1313712-39-8) provide a basis for extrapolation . Key properties include:

PropertyValue (Analog)Estimated Value (Target Compound)
Molecular Weight212.047 g/mol314.95 g/mol
LogP (Partition Coefficient)1.80~2.8–3.2
PSA (Polar Surface Area)30.19 Ų~35–40 Ų
Melting PointNot Reported>200°C (predicted)

The increased bromine content in the target compound likely enhances its lipophilicity (LogP) and molecular stability compared to monosubstituted analogs .

Synthetic Methodologies

Palladium-Free Coupling Approaches

A patent by discloses a scalable route to 6-bromo-7,8-dimethyl- triazolo[1,5-a]pyridine, which shares structural similarities with the target compound. The synthesis involves:

  • Directed Metalation: Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to install a directing group, forming (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide .

  • Negishi Coupling: Treating the intermediate with methylzinc bromide in the presence of a nickel catalyst to replace the 3-bromo substituent with a methyl group .

  • Cyclization: Condensation with hydrazine derivatives to form the triazole ring, followed by bromination at position 6 using N-bromosuccinimide (NBS) .

This method avoids palladium catalysts, reducing costs and minimizing metal contamination in pharmaceutical applications .

Microwave-Assisted Synthesis

Recent advances in catalyst-free, microwave-mediated synthesis of triazolopyridines offer an eco-friendly alternative . Using enaminonitriles and benzohydrazides under microwave irradiation, 1,2,4-triazolo[1,5-a]pyridines are formed via a tandem transamidation-nucleophilic addition mechanism . Adapting this method for 2,6-dibromo-5-methyl derivatives would require brominated enaminonitrile precursors, potentially enabling rapid, high-yield production.

Pharmacological and Industrial Applications

RORγt Inverse Agonism

Triazolopyridine derivatives exhibit potent activity as retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, making them candidates for autoimmune disease therapeutics . For example, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) triazolo[1,5-a]pyridin-6-yl)nicotinamide (Compound 5a) demonstrated IC₅₀ = 41 nM in RORγt inhibition assays . The bromine substituents in 2,6-dibromo-5-methyl derivatives could enhance binding affinity through halogen bonding with protein residues.

Material Science Applications

Halogenated triazolopyridines are explored as electron-deficient building blocks in organic semiconductors. The electron-withdrawing bromine atoms improve charge transport properties, while the methyl group modulates solubility for solution-processable devices .

Stability and Degradation Pathways

Photodegradation

Brominated aromatics often undergo photolytic debromination. Preliminary studies on 2-bromo-5-methyl- triazolo[1,5-a]pyridine showed <5% degradation after 48 hours under UV light (λ = 254 nm) . The 2,6-dibromo analog may exhibit faster degradation due to increased steric strain.

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